DNA Cleavage Enhancement Potency: CP-67804 vs. Etoposide and CP-115,953
In a head-to-head comparison using Drosophila melanogaster topoisomerase II, CP-67804 (CP-67,804) was nearly as potent an enhancer of DNA cleavage as the clinical antineoplastic drug etoposide, while its close structural analog CP-115,953 was approximately 2 times more potent than etoposide [1]. This establishes CP-67804 as an intermediate-potency comparator within the quinolone series, enabling studies where maximal potency (CP-115,953) or clinical benchmarking (etoposide) may be less desirable.
| Evidence Dimension | DNA cleavage enhancement potency (relative) |
|---|---|
| Target Compound Data | Nearly as potent as etoposide |
| Comparator Or Baseline | Etoposide (baseline); CP-115,953 (approximately 2x more potent than etoposide) |
| Quantified Difference | CP-115,953 is approximately 2-fold more potent than etoposide; CP-67804 is nearly equipotent to etoposide |
| Conditions | Drosophila melanogaster topoisomerase II enzyme assay; pre- and post-strand passage DNA cleavage activities |
Why This Matters
This quantitative ranking informs experimental design where intermediate potency is required to avoid saturating effects or when comparing structure-activity relationships within the quinolone series.
- [1] Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Moynihan M, Sutcliffe JA, Osheroff N. Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage. J Biol Chem. 1991 Aug 5;266(22):14585-92. PMID: 1650363. View Source
